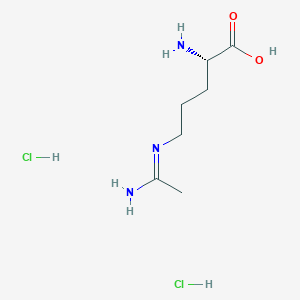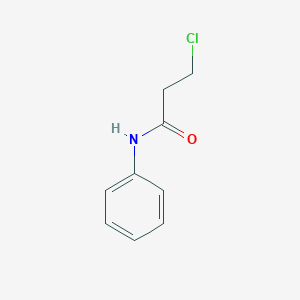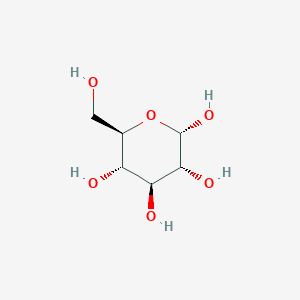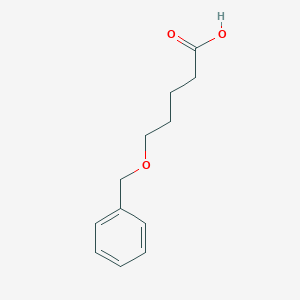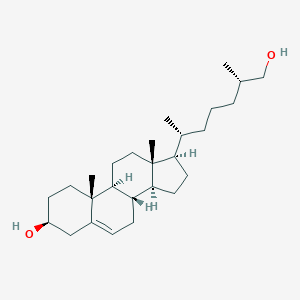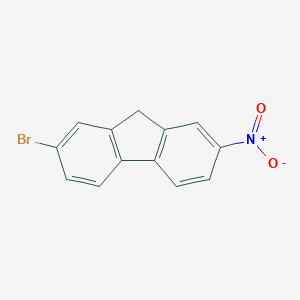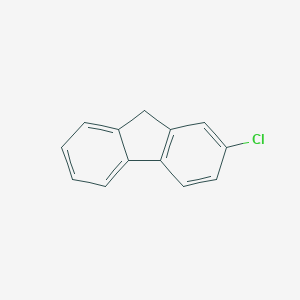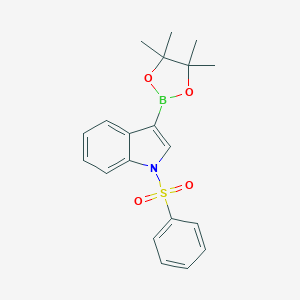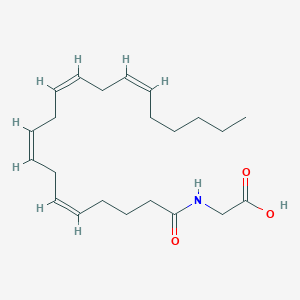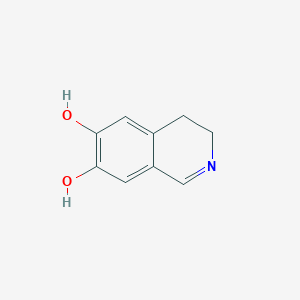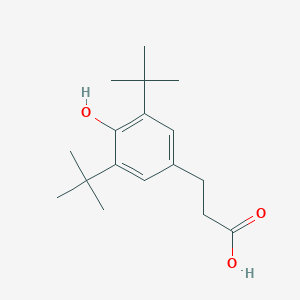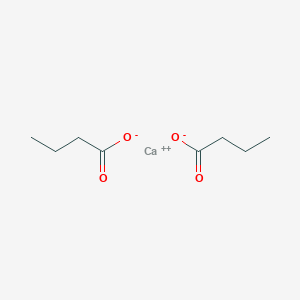![molecular formula C31H19ClN7Na5O19S6 B109915 pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate CAS No. 93050-79-4](/img/structure/B109915.png)
pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically involve a brief overview of the compound, including its common name, if any, and its uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its atomic arrangement, and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants and products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Antibody-Based Environmental and Food Analysis
Antibodies, including those developed against various herbicides and pollutants, have been extensively utilized in environmental and food safety research. Technologies such as ELISA and immunosensors have been developed to detect substances like phenoxyacetic acid herbicides, s-triazine herbicides, and sulfonylurea herbicides, along with surfactants and toxic metabolites in environmental samples and food products. These methods underscore the importance of sensitive, specific assays for monitoring chemical contaminants and ensuring public health (Fránek & Hruška, 2018).
Antioxidant Capacity Assays in Research
The ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity, involves reactions with ABTS radical cation, highlighting the intricate pathways antioxidants can take in these assays. This research area, especially relevant for compounds with potential antioxidant properties, involves understanding how different antioxidants react, which can significantly impact their evaluation and comparison (Ilyasov et al., 2020).
Drug Development and Clinical Applications
Sulfonamides, including those with sulfonylurea structures, have seen extensive research for their application in drug development, targeting a wide array of conditions from microbial infections to chronic diseases like diabetes. The therapeutic efficacy and mechanism of action of these compounds have been a subject of significant interest, laying the groundwork for developing novel treatments that leverage the unique properties of sulfonamides and related structures (Carta et al., 2012).
Environmental Toxicology and Forestry Applications
Research into the environmental fate, dissipation, and impact of pesticides, including triazine and sulfonate derivatives, has been crucial in forestry and agriculture. Studies focus on understanding how these chemicals move through ecosystems, their persistence, and their effects on non-target organisms and water quality. This research is vital for developing sustainable practices and mitigating potential adverse environmental impacts (Neary et al., 1993).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications it could have.
I hope this general outline is helpful. If you have any more specific questions about this compound or another one, feel free to ask!
Eigenschaften
CAS-Nummer |
93050-79-4 |
|---|---|
Produktname |
pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |
Molekularformel |
C31H19ClN7Na5O19S6 |
Molekulargewicht |
1136.3 g/mol |
IUPAC-Name |
pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H24ClN7O19S6.5Na/c32-29-35-30(33-16-3-1-4-17(13-16)59(41,42)10-9-58-64(55,56)57)37-31(36-29)34-22-14-18(60(43,44)45)11-15-12-24(62(49,50)51)26(27(40)25(15)22)39-38-21-8-7-19-20(28(21)63(52,53)54)5-2-6-23(19)61(46,47)48;;;;;/h1-8,11-14,38H,9-10H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,33,34,35,36,37);;;;;/q;5*+1/p-5/b39-26-;;;;; |
InChI-Schlüssel |
NVNQRAOQGCJYDU-GWTDDJQGSA-I |
Isomerische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)/C(=N\NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyme |
Bezaktive Red S 3B; CBFIX Reactive Red ME 4B 150%; Evermax Magenta SF-B_x000B_Reactive Red 195; Reactive Red M 3BE; Red ME 4B 150%; Red ME 4BL; _x000B_Ruikesu Red HF 3BX; Ryvalon Red 3B; Sumifix Supra Red 3BF; Sunfix Supra Red S 3B-SPE; Synozol Red HF 6BN; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



